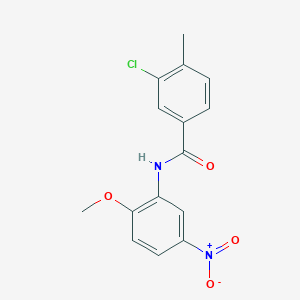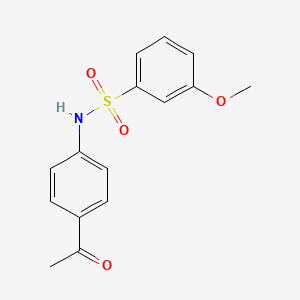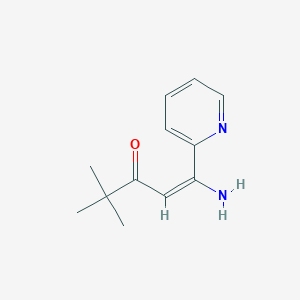
3-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide, also known as MNCL, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, and its mechanism of action has been studied in detail. In
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of enzymes involved in DNA replication and repair. This may lead to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the activity of certain enzymes involved in DNA replication and repair, as mentioned above. In addition, this compound has been found to have anti-inflammatory properties and has been shown to reduce the production of certain cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide for lab experiments is its specificity. It has been found to be selective for certain enzymes and pathways, which makes it useful for studying specific cellular processes. However, one of the limitations of this compound is its solubility. The compound is relatively insoluble in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 3-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide. One area of interest is the development of more efficient synthesis methods for the compound. Another area of research is the identification of the specific enzymes and pathways that are targeted by this compound. This could lead to the development of more targeted cancer therapies. Additionally, the anti-inflammatory properties of this compound could be further explored for potential applications in the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of 3-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide involves the reaction of 2-methoxy-5-nitroaniline with 3-chloro-4-methylbenzoyl chloride in the presence of a base. This reaction results in the formation of this compound as a yellow solid. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
3-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide has been found to have potential applications in scientific research. One of the major areas of research has been in the field of cancer treatment. This compound has been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. It has also been found to be effective in reducing tumor growth in animal models.
Propiedades
IUPAC Name |
3-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-3-4-10(7-12(9)16)15(19)17-13-8-11(18(20)21)5-6-14(13)22-2/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLKTDDHRWZMCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5777985.png)
![[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5777989.png)

![7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5777996.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5778014.png)



![ethyl 2-{[(2-furoylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5778040.png)
![3-(4-chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5778041.png)
![N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B5778058.png)
![4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5778061.png)